2-(5-Methylpyrimidin-2-yl)acetic acid
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Overview
Description
2-(5-Methylpyrimidin-2-yl)acetic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a methyl group at the 5-position and an acetic acid moiety at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylpyrimidin-2-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloro-5-methylpyrimidine with sodium cyanide, followed by hydrolysis to yield the desired acetic acid derivative . Another approach involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 5-methylpyrimidine is coupled with bromoacetic acid under palladium catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methylpyrimidin-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products Formed
Oxidation: 2-(5-Carboxypyrimidin-2-yl)acetic acid.
Reduction: 2-(5-Methylpyrimidin-2-yl)ethanol.
Substitution: 2-(5-Bromopyrimidin-2-yl)acetic acid.
Scientific Research Applications
2-(5-Methylpyrimidin-2-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Methylpyrimidin-2-yl)acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pathways involved often include nucleotide synthesis and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(2-Methylpyrimidin-5-yl)acetic acid: Similar structure but with different substitution pattern.
2-Amino-6-methylpyrimidine-4(3H)-thione: Contains a thione group instead of an acetic acid moiety.
Uniqueness
2-(5-Methylpyrimidin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H8N2O2 |
---|---|
Molecular Weight |
152.15 g/mol |
IUPAC Name |
2-(5-methylpyrimidin-2-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-8-6(9-4-5)2-7(10)11/h3-4H,2H2,1H3,(H,10,11) |
InChI Key |
LUFZCDBLOIGIHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)CC(=O)O |
Origin of Product |
United States |
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